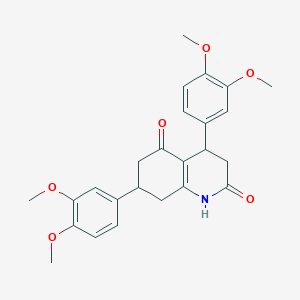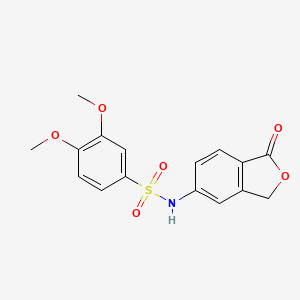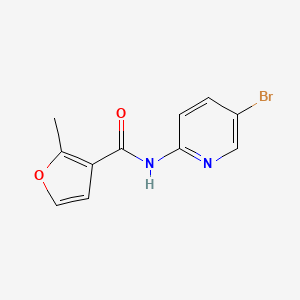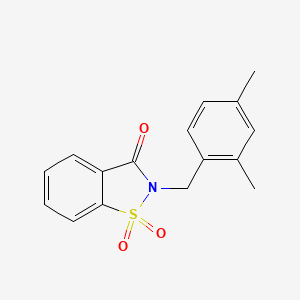![molecular formula C11H11N3O2S B5512238 6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione" belongs to a class of chemicals known for their versatile applications in chemistry due to their unique structural and functional characteristics. These compounds are synthesized through various chemical reactions, employing different catalysts and conditions to achieve the desired molecular structure and properties.
Synthesis Analysis
The optimized synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone using 18-crown-6-ether as a catalyst. This method affords good yields and provides a convenient pathway for producing compounds with specific molecular structures (Hwang et al., 2017).
Molecular Structure Analysis
The molecular structure of the synthesized compounds, particularly compound 3 (a derivative closely related to the requested compound), was characterized using various techniques, including 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction experiments further verified the structure, indicating a monoclinic space group with specific cell dimensions and a tight stabilization through intermolecular interactions (Hwang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving triazine derivatives can lead to various transformation pathways depending on the reactants used. For instance, reactions under phase-transfer catalytic conditions can yield substituted 5-acetyluracils and thioxo-triazine-diones, demonstrating the synthetic utility and versatility of these compounds in producing a range of chemical entities (Singh et al., 1992).
Physical Properties Analysis
The physical properties, such as crystallization and density, of these compounds are determined through detailed analysis of their molecular structure. For example, the density and crystal structure details provide insights into the molecular arrangement and stability of the compound under study, which are crucial for understanding its reactivity and potential applications (Hwang et al., 2017).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity patterns and interaction capabilities, are closely related to their molecular structure. These properties can be explored through reactions with various reagents, revealing functionalities and potential for further chemical modifications. Studies on these compounds often involve exploring their reactivity towards different types of chemical agents, providing a comprehensive understanding of their chemical behavior (Singh et al., 1992).
Scientific Research Applications
Synthesis and Structural Characterization
- The compound "4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione" and its derivatives were synthesized through reactions involving 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate. These methodologies afford compounds in good yields, characterized by NMR, MS spectrum, IR spectroscopy, and elemental analysis. The molecular structure of these compounds has been verified by X-ray diffraction, demonstrating their crystalline nature and the interactions stabilizing their crystal structures (Hwang et al., 2017).
Antioxidant Properties
- Derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been prepared and evaluated for their utility as antioxidants for polymers and other high molecular weight materials. These compounds, especially those made using hindered phenols, show particular effectiveness in protecting materials from oxidative damage, indicating their potential as stabilizing agents in various industrial applications (Garman, 1981).
Anti-thymidine Phosphorylase and Anti-angiogenic Activities
- A structure-activity relationship study on derivatives of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues revealed their inhibitory activity towards thymidine phosphorylase, comparable or superior to reference compounds. These findings suggest potential therapeutic applications of these derivatives in inhibiting angiogenesis, which is a critical process in tumor growth and metastasis. Selected compounds also demonstrated a noticeable effect on the expression of angiogenesis markers, including VEGF and MMP-9, in breast cancer cells (Bera et al., 2013).
Chemical Reactions and Transformations
- The compound has been involved in various chemical reactions, highlighting its versatility in organic synthesis. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under specific conditions demonstrates the compound's role in synthesizing heterocyclic compounds with potential biological activities (Singh et al., 1992).
properties
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)6-17-10-9(15)12-11(16)14-13-10/h2-5H,6H2,1H3,(H2,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHZGNGUXNKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)
![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)
![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)
![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)




